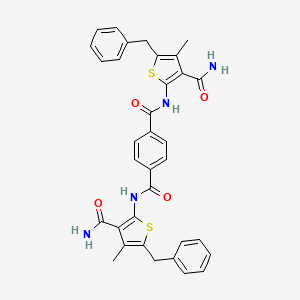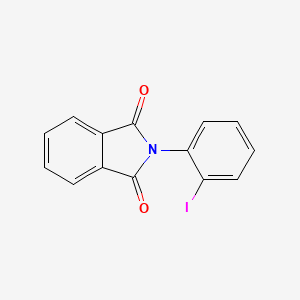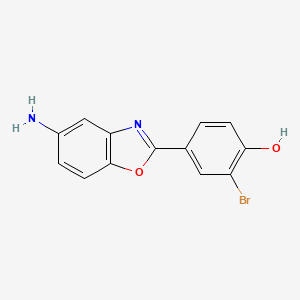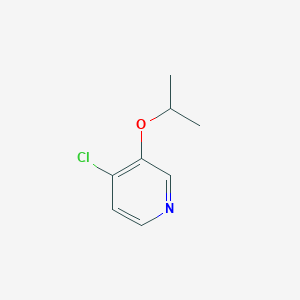![molecular formula C18H19ClN2O3 B12454172 N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-phenoxyacetamide](/img/structure/B12454172.png)
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-phenoxyacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a phenyl group, and a phenoxyacetamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-phenoxyacetamide typically involves the reaction of 3-chloro-4-(morpholin-4-yl)aniline with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenyl and morpholine rings can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized products such as phenols or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-morpholin-4-yl)phenyl-N’-hydroxyimido formamide: A selective inhibitor of 20-hydroxyeicosatetraenoic acid synthesis.
3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole:
Uniqueness
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C18H19ClN2O3 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C18H19ClN2O3/c19-16-12-14(6-7-17(16)21-8-10-23-11-9-21)20-18(22)13-24-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,22) |
InChI Key |
MICNBJSZDOBUGC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12454095.png)
![potassium;6-nitro-4-phenyl-3-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]quinolin-1-id-2-one](/img/structure/B12454096.png)

![methyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B12454128.png)
![4-bromo-2-[(E)-[(5-phenyl-1H-pyrazol-3-yl)imino]methyl]phenol](/img/structure/B12454132.png)

![5-chloro-1-(2-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B12454137.png)

![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-methyl-4-nitrophenol](/img/structure/B12454155.png)
![N,11-bis(3,4-dichlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12454157.png)

![4-Chloro-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12454168.png)
![4-methyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B12454180.png)
